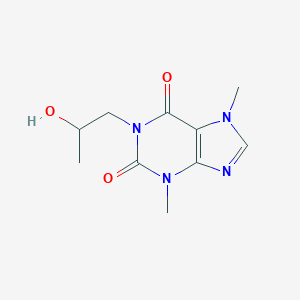
1-n-Propyl-3,7-dimethylxanthine
Descripción general
Descripción
1-n-Propyl-3,7-dimethylxanthine is a derivative of theobromine, a naturally occurring alkaloid found in cacao beans. Theobromine is known for its stimulating effects, similar to caffeine, but with a milder impact on the central nervous system. This compound is a synthetic compound that has garnered interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-n-Propyl-3,7-dimethylxanthine can be synthesized through the condensation of an alkali metal salt of theobromine with a halohydrin. This reaction typically involves the use of a halogen atom with an atomic weight greater than 19 . Another method involves the reaction of 8-thiotheobromine with various electrophiles, such as 1-bromopropane, under basic aqueous ethanol conditions .
Industrial Production Methods: Industrial production of 1-propyl theobromine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process would likely include steps for purification and quality control to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-n-Propyl-3,7-dimethylxanthine undergoes various chemical reactions, including nucleophilic and electrophilic substitutions . These reactions can lead to the formation of different derivatives with potential biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as benzylamine or N-methylbenzylamine in aqueous dioxane.
Electrophilic Substitution: Reactions with electrophiles like 1-bromopropane or bromoacetophenone in basic aqueous ethanol.
Major Products: The major products formed from these reactions include 8-aminosubstituted 1-(2-oxopropyl)theobromines and 8-n-propyl derivatives .
Aplicaciones Científicas De Investigación
1-n-Propyl-3,7-dimethylxanthine has been studied for its potential antibacterial and antifungal activities . It is also being explored for its applications in medicinal chemistry, particularly in the development of new drugs with improved efficacy and reduced side effects. Additionally, its derivatives are being investigated for their potential use in various industrial applications, including as additives in cosmetics and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 1-propyl theobromine is similar to that of theobromine. It acts as an antagonist at adenosine receptors, promoting the release of neurotransmitters and increasing intracellular cyclic AMP levels . This leads to various physiological effects, including increased respiratory rate, vasoconstriction, and bradycardia .
Comparación Con Compuestos Similares
Theobromine: The parent compound, known for its mild stimulant effects and use in chocolate.
Theophylline: Another xanthine derivative with bronchodilator properties.
Caffeine: A well-known stimulant with a more pronounced effect on the central nervous system.
Uniqueness: 1-n-Propyl-3,7-dimethylxanthine is unique due to its specific substitution at the 1-position, which may confer distinct biological activities compared to other xanthine derivatives
Propiedades
Número CAS |
63906-63-8 |
|---|---|
Fórmula molecular |
C10H14N4O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3,7-dimethyl-1-propylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h6H,4-5H2,1-3H3 |
Clave InChI |
XJKSERUTELYNMR-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
SMILES canónico |
CC(CN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Apariencia |
Solid powder |
| 63906-63-8 | |
Pictogramas |
Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Protheobromine; Pro-Cor; Protheobrominum; TEBE; Theocor; Vascopil; Bonicor; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)
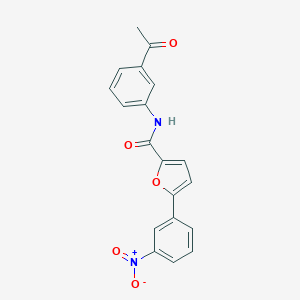
![N-(3,5-dimethylphenyl)-2-[3-(thien-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B540980.png)
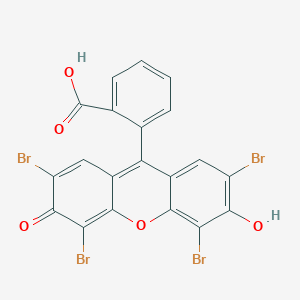
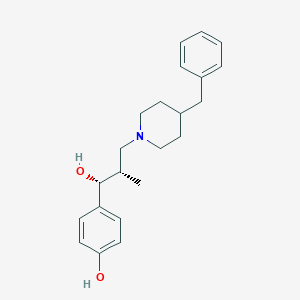
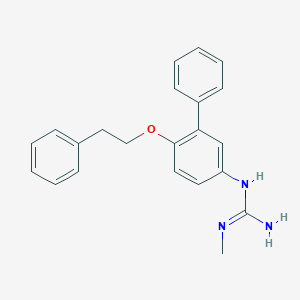
![(2S,4R)-1-Acetyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-benzothiazolylcarbonyl)butyl]-4-hydroxy-2-pyrrolidinecarboxamide](/img/structure/B542111.png)
![(6E)-6-[(2E)-2-(1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B542153.png)
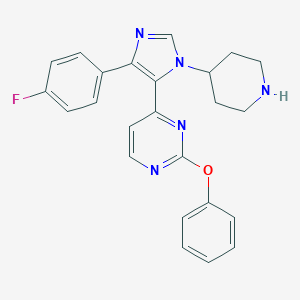
![7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B542633.png)
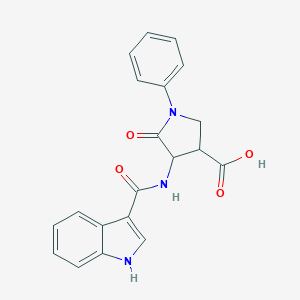
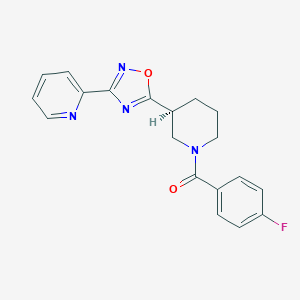
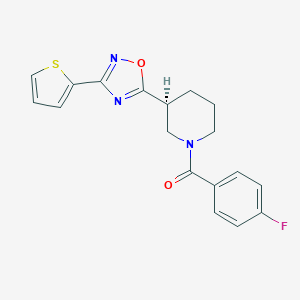
![2-Bromo-7-chloro-11-methyl-3-oxa-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene](/img/structure/B543297.png)
